

Spectroscopic Profile of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxy-3-methoxyphenylacetonitrile

Cat. No.: B167791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Benzyloxy-3-methoxyphenylacetonitrile**, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectral Data Summary

The empirical formula for **4-Benzyloxy-3-methoxyphenylacetonitrile** is $C_{16}H_{15}NO_2$, with a molecular weight of 253.29 g/mol .^{[1][2]} The spectral data presented below has been compiled from various sources and, where experimental data is unavailable, has been supplemented with predicted values to provide a comprehensive profile.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of **4-Benzyloxy-3-methoxyphenylacetonitrile** is presented in the table below.

Table 1: Mass Spectrometry Data for **4-Benzyloxy-3-methoxyphenylacetonitrile**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
253	100	[M] ⁺ (Molecular Ion)
162	55	[M - C ₇ H ₇] ⁺
91	95	[C ₇ H ₇] ⁺ (Tropylium ion)

Data sourced from the NIST WebBook.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **4-Benzyloxy-3-methoxyphenylacetonitrile** are summarized below.

Table 2: Infrared (IR) Spectroscopy Data for **4-Benzyloxy-3-methoxyphenylacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2930	Medium	Aliphatic C-H stretch
~2250	Medium	C≡N (Nitrile) stretch
~1600, ~1510, ~1450	Strong	Aromatic C=C stretch
~1260	Strong	Aryl-O-CH ₂ stretch (asymmetric)
~1020	Strong	Aryl-O-CH ₂ stretch (symmetric)

Data sourced from the NIST WebBook.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

Disclaimer: Experimental ^1H and ^{13}C NMR data for **4-Benzyloxy-3-methoxyphenylacetonitrile** were not readily available in the searched literature. The following data is predicted based on established chemical shift principles and data from structurally similar compounds. These values should be used as an estimation and confirmed with experimental data.

Table 3: Predicted ^1H NMR Spectral Data for **4-Benzyloxy-3-methoxyphenylacetonitrile** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.40 - 7.25	Multiplet	5H	Aromatic protons (Benzyloxy group)
~6.90	Multiplet	3H	Aromatic protons (Phenylacetonitrile moiety)
~5.10	Singlet	2H	-O-CH ₂ - (Benzyl)
~3.85	Singlet	3H	-O-CH ₃ (Methoxy)
~3.65	Singlet	2H	-CH ₂ -CN (Acetonitrile)

Table 4: Predicted ^{13}C NMR Spectral Data for **4-Benzyloxy-3-methoxyphenylacetonitrile** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~149.5	Aromatic C-O
~148.0	Aromatic C-O
~136.5	Aromatic C (ipso, Benzyl)
~128.5	Aromatic C-H (Benzyl)
~128.0	Aromatic C-H (Benzyl)
~127.5	Aromatic C-H (Benzyl)
~123.0	Aromatic C (ipso, Phenylacetonitrile)
~121.0	Aromatic C-H
~118.0	C \equiv N (Nitrile)
~114.0	Aromatic C-H
~113.0	Aromatic C-H
~71.0	-O-CH ₂ - (Benzyl)
~56.0	-O-CH ₃ (Methoxy)
~23.0	-CH ₂ -CN (Acetonitrile)

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization)

- **Sample Preparation:** A small amount of solid **4-Benzyloxy-3-methoxyphenylacetonitrile** is introduced into the mass spectrometer via a direct insertion probe.
- **Ionization:** The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** An anvil is pressed against the sample to ensure good contact with the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample.
- **Spectrum Generation:** The detector measures the attenuation of the evanescent wave at different infrared frequencies, resulting in an infrared absorption spectrum. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

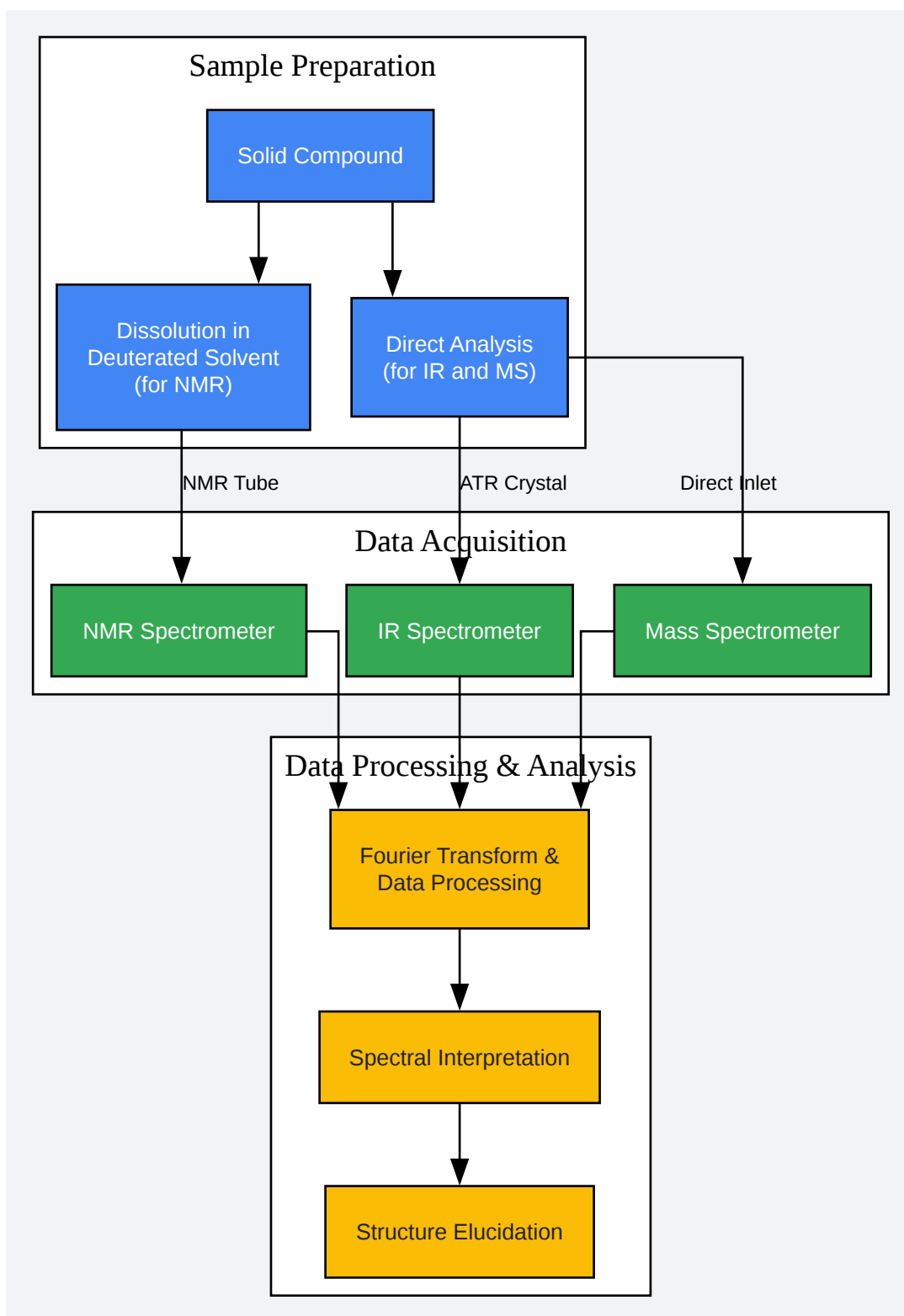
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Benzyloxy-3-methoxyphenylacetonitrile** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , $CDCl_3$) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's magnet. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is optimized through a process called "shimming."
- **Data Acquisition:** For 1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

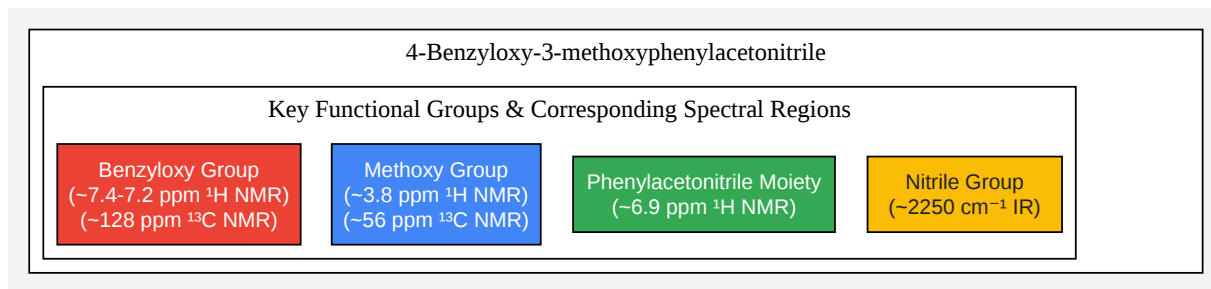
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structure of **4-Benzyloxy-3-methoxyphenylacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis.



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References

- 1. 4-Benzyloxy-3-methoxyphenylacetonitrile [webbook.nist.gov]
- 2. 4-Benzyloxy-3-methoxyphenylacetonitrile [webbook.nist.gov]
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